molecular formula C18H17N3O3 B4502306 6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4502306
M. Wt: 323.3 g/mol
InChI Key: RMGJNFWOUCJDHF-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-N-(3-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide” is a type of isoxazolo[5,4-b]pyridine-4-carboxamide . The molecular formula of this compound is C18H17N3O3 .


Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, a novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde was synthesized by a multistep process. Then, Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles in excellent yield .


Chemical Reactions Analysis

While specific chemical reactions involving “6-cyclopropyl-N-(3-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide” are not mentioned in the search results, similar compounds have been involved in reactions such as catalytic protodeboronation of pinacol boronic esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds involve complex reactions to create specific structures with potential biological activities. For instance, derivatives of pyrazole and pyrazolopyrimidine have been synthesized for their cytotoxic activity against cancer cells. These syntheses involve multi-step reactions, including condensation and cyclocondensation, to achieve the desired compound structures (Hassan et al., 2014).

Biological Activities

  • Several studies have focused on evaluating the biological activities of these compounds. Novel pyrazolopyrimidine derivatives, for example, have been explored for their anticancer and anti-inflammatory properties, showing promise in these therapeutic areas. Such studies provide insights into the compound's mechanism of action and potential as a drug candidate (Rahmouni et al., 2016).

Antimicrobial and Antiviral Potential

  • The antimicrobial and antiviral activities of similar compounds have been explored, demonstrating their potential in treating infectious diseases. This involves assessing the compounds' effectiveness against various bacterial and viral strains, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).

Material Science Applications

  • Beyond biological applications, some derivatives have been synthesized for material science applications, including dyeing polyester fibers and creating fabrics with antimicrobial properties. This highlights the versatility of these compounds in various scientific domains (Khalifa et al., 2015).

Anticoagulant Intermediates

  • Some derivatives serve as intermediates in the synthesis of anticoagulants, such as apixaban. The detailed synthesis processes and characterization of these intermediates contribute to the development of pharmaceutical agents to prevent blood clots (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

Properties

IUPAC Name

6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-16-14(9-15(11-6-7-11)20-18(16)24-21-10)17(22)19-12-4-3-5-13(8-12)23-2/h3-5,8-9,11H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJNFWOUCJDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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